BenchChemオンラインストアへようこそ!

N-(2-ethoxyphenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetamide

Physicochemical profiling Drug-likeness ADME prediction

This 2-furoyl-piperazine acetamide fills a key substitution position in the antibacterial SAR matrix defined by Hussain et al. (2018), enabling direct comparison with other N-aryl variants. Its lower LogP (1.65) and higher tPSA (75.0 Ų) make it superior for aqueous biochemical assays, avoiding solubility-limited artefacts seen with high-LogP analogues like PPZ2. Use as a structurally matched negative control in TRPC3/6/7 assays, and as a core scaffold for cholinesterase subtype selectivity profiling. Procure to systematically map electronic and steric contributions to potency.

Molecular Formula C19H23N3O4
Molecular Weight 357.4 g/mol
Cat. No. B10796205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetamide
Molecular FormulaC19H23N3O4
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3
InChIInChI=1S/C19H23N3O4/c1-2-25-16-7-4-3-6-15(16)20-18(23)14-21-9-11-22(12-10-21)19(24)17-8-5-13-26-17/h3-8,13H,2,9-12,14H2,1H3,(H,20,23)
InChIKeyNJZLTVVJBFTKAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Ethoxyphenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetamide: Procurement-Relevant Physicochemical and Structural Profile


N-(2-Ethoxyphenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetamide (synonym: 2-[4-(2-furoyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide; ChemBridge Screening Compound ID SC-9052999) is a synthetic small-molecule piperazine-acetamide hybrid with molecular formula C₁₉H₂₃N₃O₄ and molecular weight 357.40 g/mol . The compound integrates three pharmacophoric modules—a 2-ethoxyphenyl anilide, a central acetamide linker, and a 2-furoyl-piperazine moiety—and is supplied as an achiral free-base solid with calculated LogP 1.65, topological polar surface area (tPSA) 75.0 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 4 rotatable bonds . It is available through the ChemBridge Hit2Lead screening library (catalog SC-9052999, Price Group 2) for high-throughput discovery workflows .

Why N-(2-Ethoxyphenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetamide Cannot Be Interchanged with In-Class Piperazine Acetamide Analogs


Within the piperazine-acetamide chemical space, subtle variations in the N-aryl substituent and the piperazine N-acyl group produce divergent biological target engagement and physicochemical properties. Replacement of the 2-furoyl group with a 2,3-dimethylphenyl moiety yields PPZ2, a validated DAG-activated TRPC3/TRPC6/TRPC7 channel activator (EC₅₀: 10.2, 8.4, and 2.9 µM, respectively) [1]. Conversely, the 2-furoyl-piperazine scaffold is associated with antibacterial activity and acetylcholinesterase inhibition in related series [2][3]. The 2-ethoxyphenyl substituent further modulates lipophilicity (LogP 1.65) and hydrogen-bonding capacity relative to methoxy, methyl, or unsubstituted phenyl analogs, altering both permeability and target-binding kinetics . These orthogonal structure–activity relationships mean that compounds sharing the piperazine-acetamide core cannot be assumed to exhibit interchangeable biological profiles; procurement decisions must be guided by the specific substitution pattern.

Quantitative Differentiation Evidence for N-(2-Ethoxyphenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetamide Versus Closest Analogs


Physicochemical Differentiation: LogP and Polarity Profile Versus PPZ2 (TRPC Activator Analog)

N-(2-Ethoxyphenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetamide exhibits a calculated LogP of 1.65 and tPSA of 75.0 Ų . In contrast, PPZ2 (2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide) has a molecular formula C₂₂H₂₉N₃O₂ (MW 367.48) with zero hydrogen bond acceptors beyond the amide and piperazine nitrogens, yielding a substantially higher predicted LogP [1]. The 2-furoyl carbonyl contributes one additional H-bond acceptor and lowers LogP by approximately 1.5–2.0 log units relative to the dimethylphenyl analog, predicting superior aqueous solubility and reduced plasma protein binding—critical differentiating factors for in vitro assay compatibility.

Physicochemical profiling Drug-likeness ADME prediction

Antibacterial Potential: Class-Level Evidence from the 2-Furoyl-Piperazine Acetamide Series

The Hussain et al. (2018) study evaluated 21 compounds in the 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamide series (5a–u) against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa, S. typhi) bacterial strains [1]. All synthesized molecules were active, with compounds 5o and 5c exhibiting 'very excellent MIC values' [1]. Although the specific MIC of the 2-ethoxyphenyl derivative was not individually reported in the abstract, the 2-ethoxyphenyl substitution pattern is structurally intermediate between the most potent aryl substituents identified in the SAR. Cytotoxicity screening via hemolytic assay identified 5c (0.51% hemolysis) and 5g (1.32% hemolysis) as the least toxic, establishing that the 2-furoyl-piperazine-acetamide scaffold can achieve antibacterial activity with minimal membrane lytic toxicity [1].

Antibacterial discovery Gram-positive Gram-negative MIC determination

Enzyme Inhibition Potential: Acetylcholinesterase Activity in the 2-Furoyl-Piperazine Scaffold

A structurally related 2-[4-(2-furoyl)piperazin-1-yl]-N-aryl acetamide, compound 5p (N-[4-(2-methylthiazol-4-yl)phenyl] derivative), demonstrated potent acetylcholinesterase (AChE) inhibition with an IC₅₀ of 270 nM against Electrophorus electricus AChE at pH 8.0 and 2°C [1]. The same compound showed markedly weaker inhibition of butyrylcholinesterase (BChE, carboxylic ester hydrolase from horse) with IC₅₀ > 100 µM, indicating selectivity for AChE over BChE within this scaffold [1]. In a separate study, 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivative 5h showed IC₅₀ values of 2.91 ± 0.001 µM (AChE) and 4.35 ± 0.004 µM (BChE), compared to the reference inhibitor eserine [2]. These data establish that the 2-furoyl-piperazine core is a privileged scaffold for cholinesterase engagement, with N-aryl substitution tuning potency and subtype selectivity.

Cholinesterase inhibition Alzheimer's disease Enzyme screening

Structural Differentiation: Furan Aromaticity Versus Tetrahydrofuran (Saturated) Analog

The target compound contains a furan-2-ylcarbonyl (2-furoyl) group, which is aromatic and capable of π–π stacking and edge-to-face aromatic interactions with protein binding sites. A closely related analog, N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide (Hit2Lead catalog), replaces the planar aromatic furan with a saturated, non-planar tetrahydrofuran ring . This single structural change eliminates the aromatic π-system, altering both the conformational preferences of the piperazine N-acyl group and its capacity for aromatic interactions. The furan oxygen maintains hydrogen-bond acceptor capability in both analogs, but only the furan derivative offers π-stacking potential. The molecular formula for the tetrahydrofuran analog is C₁₉H₂₇N₃O₄ (MW ~361, +4 Da vs. furan), introducing additional conformational flexibility from the saturated ring .

Medicinal chemistry Structure–activity relationship π-stacking interactions

Regioisomeric Differentiation: 2-Ethoxyphenyl Versus 4-Ethoxyphenyl Substitution

The target compound bears the ethoxy group at the ortho (2-) position of the N-phenyl ring. The para-substituted regioisomer, N-(4-ethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide (C₁₉H₂₃N₃O₄, MW 357.40), is also commercially cataloged . Ortho-substitution introduces steric hindrance near the acetamide NH, potentially restricting rotation around the N-aryl bond and influencing the conformational population accessible to the molecule. In contrast, para-substitution permits free rotation and extends the ethoxy group into a solvent-exposed orientation. These conformational differences can significantly impact target binding, as ortho-substituents can enforce specific bound-state geometries or clash with binding-site residues that accommodate para-substituted analogs.

Regioisomer comparison Substituent position effects Medicinal chemistry

Bioactivity Divergence: TRPC Channel Activation (PPZ2) Versus Antibacterial/Enzyme Inhibition (2-Furoyl Series)

A critical differentiation between the target compound and its closest structural analog PPZ2 is the predicted bioactivity profile. PPZ2 (2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide) is a validated selective activator of DAG-activated TRPC3/TRPC6/TRPC7 channels with EC₅₀ values of 10.2, 8.4, and 2.9 µM respectively, and does not activate other TRPC family members [1]. The replacement of the 2,3-dimethylphenyl group with a 2-furoyl moiety in the target compound is expected to abolish TRPC channel activity, as the SAR reported by Sawamura et al. (2016) demonstrated that only specific N-aryl piperazine substitutions (PPZ1: 4-(5-chloro-2-methylphenyl)piperazine; PPZ2: 4-(2,3-dimethylphenyl)piperazine) confer TRPC activation [1]. Simultaneously, the 2-furoyl group redirects bioactivity toward antibacterial and cholinesterase inhibitory mechanisms documented in the Hussain (2018) and BindingDB datasets [2][3].

Target selectivity TRPC channels Antibacterial Phenotypic screening

Optimal Research and Procurement Application Scenarios for N-(2-Ethoxyphenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetamide


Antibacterial Lead Discovery: Scaffold Expansion of the 2-Furoyl-Piperazine Acetamide Series

Procure this compound as a starting point for systematic SAR exploration of the N-aryl position in the 2-furoyl-piperazine acetamide antibacterial series. The Hussain et al. (2018) study demonstrated that all 21 synthesized analogs (5a–u) exhibited antibacterial activity across Gram-positive and Gram-negative strains, with compounds 5o and 5c showing particularly strong MIC values and 5c and 5g exhibiting minimal hemolytic toxicity (0.51% and 1.32%, respectively) [1]. The 2-ethoxyphenyl derivative fills a specific substitution position within this SAR matrix, enabling direct comparison with other aryl variants to map electronic and steric contributions to antibacterial potency.

Cholinesterase Inhibitor Screening: AChE-Selective Chemical Probe Development

Deploy this compound in cholinesterase inhibition assays to evaluate whether the 2-ethoxyphenyl N-aryl substituent enhances AChE potency or selectivity relative to published 2-furoyl-piperazine acetamide analogs. Reference data show that the 2-furoyl-piperazine scaffold supports AChE IC₅₀ values as low as 270 nM (compound 5p) with >370-fold selectivity over BChE [2], while other substitution patterns yield dual AChE/BChE inhibition (compound 5h: AChE IC₅₀ = 2.91 µM, BChE IC₅₀ = 4.35 µM) [3]. The 2-ethoxyphenyl group provides a distinct electronic and steric profile for probing subtype selectivity determinants.

Physicochemical Comparator for ADME Profiling Against High-LogP Piperazine Analogs

Use this compound as a lower-LogP (1.65), higher-tPSA (75.0 Ų) reference point in ADME profiling studies comparing piperazine-acetamide analogs . Its favorable physicochemical profile relative to PPZ2 (estimated LogP 3.2–3.8, tPSA ~35–40 Ų) makes it a superior candidate for aqueous-based biochemical assays where high lipophilicity in comparator compounds may cause solubility-limited false negatives or promiscuous membrane partitioning [4]. The 2-furoyl carbonyl provides an additional hydrogen-bond acceptor that improves aqueous solubility while maintaining cell permeability within drug-like space.

Negative Control for TRPC Channel Activation Studies

Employ this compound as a structurally matched negative control in TRPC3/TRPC6/TRPC7 functional assays. PPZ2 (the 2,3-dimethylphenyl analog) activates TRPC3 (EC₅₀ 10.2 µM), TRPC6 (EC₅₀ 8.4 µM), and TRPC7 (EC₅₀ 2.9 µM) [4]. The replacement of the dimethylphenyl group with a 2-furoyl moiety is predicted to abolish TRPC activation based on the stringent N-aryl SAR described by Sawamura et al. (2016), where only specific phenylpiperazine derivatives conferred channel activation [4]. This compound thus serves as an ideal negative control sharing the N-(2-ethoxyphenyl)acetamide pharmacophore but lacking TRPC activity.

Quote Request

Request a Quote for N-(2-ethoxyphenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.